![molecular formula C12H12N4O5S B14142089 4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole CAS No. 799825-19-7](/img/structure/B14142089.png)
4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a methoxy group, a nitro group, and a methylsulfanyl group attached to a phenyl ring, which is further connected to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The nitration of 4-methoxybenzyl chloride to introduce a nitro group at the meta position.
Thioether Formation: The reaction of the nitrated product with sodium sulfide to form the corresponding thioether.
Imidazole Formation: The cyclization of the thioether with 2-methyl-4-nitroimidazole under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the sulfanyl group.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride for reduction of nitro groups.
Substitution: Sodium ethoxide or other strong nucleophiles for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[(4-Methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties. Its derivatives may exhibit activity against various bacterial and fungal strains.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mécanisme D'action
The mechanism of action of 4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole involves its interaction with biological targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfanyl group may also play a role in modulating the compound’s activity by affecting its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
- 4-Methoxy-3-nitrophenyl methyl sulfone
- 4-Methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Comparison:
- 4-Methoxy-3-nitrophenyl methyl sulfone: This compound lacks the imidazole ring and has a sulfone group instead of a sulfanyl group. It may exhibit different chemical reactivity and biological activity.
- 4-Methoxy-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide: This compound contains an indole ring and a benzamide group, which may confer different pharmacological properties compared to the imidazole derivative.
Propriétés
Numéro CAS |
799825-19-7 |
|---|---|
Formule moléculaire |
C12H12N4O5S |
Poids moléculaire |
324.31 g/mol |
Nom IUPAC |
4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole |
InChI |
InChI=1S/C12H12N4O5S/c1-7-13-11(16(19)20)12(14-7)22-6-8-3-4-10(21-2)9(5-8)15(17)18/h3-5H,6H2,1-2H3,(H,13,14) |
Clé InChI |
CSHGWGJRJYZJHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1)[N+](=O)[O-])SCC2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Solubilité |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


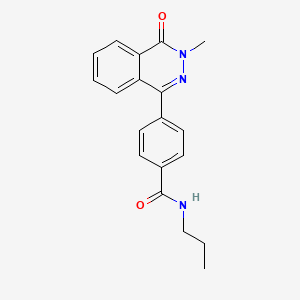
![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
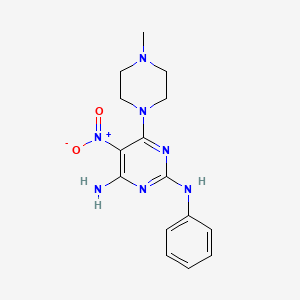
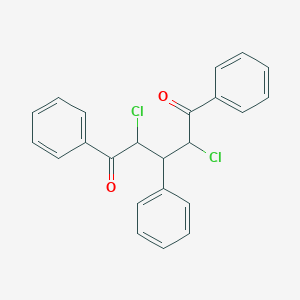
![2,4-dichloro-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]benzohydrazide](/img/structure/B14142026.png)
![N'-(2-hydroxypropyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14142033.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
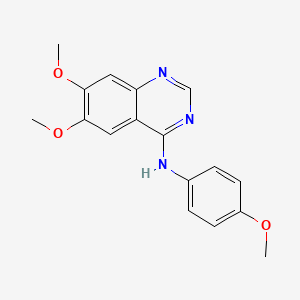
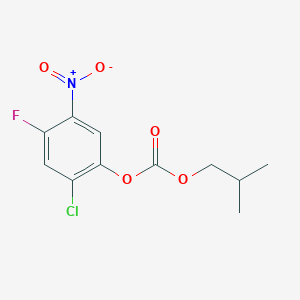
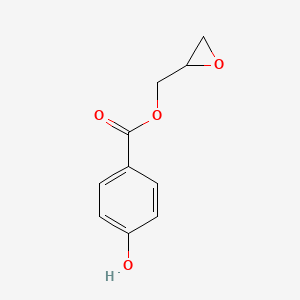
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)
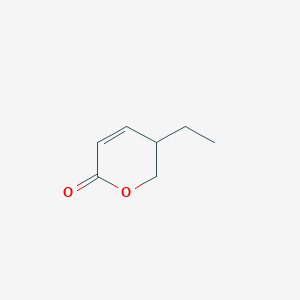
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)
